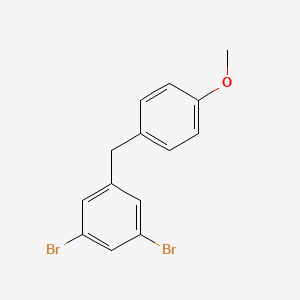

1,3-Dibromo-5-(4-methoxybenzyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12Br2O |

|---|---|

Molecular Weight |

356.05 g/mol |

IUPAC Name |

1,3-dibromo-5-[(4-methoxyphenyl)methyl]benzene |

InChI |

InChI=1S/C14H12Br2O/c1-17-14-4-2-10(3-5-14)6-11-7-12(15)9-13(16)8-11/h2-5,7-9H,6H2,1H3 |

InChI Key |

LJPMNUGIRMLLCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,3 Dibromo 5 4 Methoxybenzyl Benzene

Aromatic Reactivity Profile

The reactivity of 1,3-Dibromo-5-(4-methoxybenzyl)benzene is dictated by the electronic properties of its substituents and their positions on the aromatic rings. The central benzene (B151609) ring is substituted with two bromine atoms and a 4-methoxybenzyl group. This substitution pattern creates a complex reactivity landscape for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq The feasibility and regioselectivity of EAS on this compound are influenced by the combined directing effects of its substituents.

Dibrominated Ring Reactivity : The two bromine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene. libretexts.orglumenlearning.com Halogens, however, are known as ortho, para-directors. In this 1,3,5-trisubstituted system, the positions ortho and para to one bromine atom are either occupied or are ortho or para to the other bromine. The positions available for substitution are C2, C4, and C6. The C4 and C6 positions are ortho to one bromine and meta to the other, while the C2 position is situated between the two bromine atoms. The benzyl (B1604629) group is a weak activating group and is also an ortho, para-director. libretexts.org Therefore, it directs incoming electrophiles to the C2 and C6 positions. The directing effects are summarized below:

Bromine at C1 : Directs to C2, C6 (ortho), and C4 (para).

Bromine at C3 : Directs to C2, C4 (ortho), and C6 (para).

Benzyl group at C5 : Directs to C2 and C6 (ortho).

Methoxybenzyl Ring Reactivity : In contrast, the second aromatic ring, bearing the methoxy (B1213986) group, is highly activated towards electrophilic substitution. The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the ring and making it significantly more nucleophilic. lumenlearning.commsu.edulibretexts.org It directs incoming electrophiles to the positions ortho to itself. Consequently, electrophilic substitution will preferentially occur on this activated ring under milder conditions than those required for the dibrominated ring.

Nucleophilic aromatic substitution (SNAr) is generally challenging for aryl halides unless the aromatic ring is activated by potent electron-withdrawing groups (EWGs) located at the ortho and/or para positions relative to the leaving group (halide). pressbooks.pubwikipedia.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. youtube.comyoutube.com

In the case of this compound, the central ring lacks strong activating EWGs like nitro or cyano groups. wikipedia.org The benzyl substituent is weakly activating and the other bromine atom is in a meta position, which does not provide resonance stabilization for the intermediate carbanion. philadelphia.edu.jo Therefore, the compound is expected to be largely unreactive towards the common SNAr addition-elimination mechanism under standard conditions. libretexts.orgyoutube.com

Forcing a reaction might be possible under extreme conditions of high temperature and pressure, potentially proceeding through an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate. youtube.comphiladelphia.edu.jo However, this pathway is less common and requires a strong base to deprotonate a ring hydrogen adjacent to a leaving group.

Regioselectivity and Chemoselectivity in Transformations

The presence of two chemically similar but potentially sterically distinct bromine atoms allows for selective transformations, which are crucial for the synthesis of complex molecules.

Halogen-metal exchange is a powerful method for converting aryl halides into reactive organometallic intermediates, typically using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. researchgate.netlookchem.com For this compound, this reaction would involve the exchange of one of the bromine atoms for a lithium atom.

The two bromine atoms at C1 and C3 are electronically equivalent. However, the bulky 4-methoxybenzyl group at C5 may introduce some steric hindrance, potentially leading to a slight regioselective preference for the exchange of the bromine atom that is less sterically encumbered. The resulting aryllithium species can then be trapped with various electrophiles to introduce a new functional group at the C1 or C3 position. acs.orgresearchgate.net

Directed ortho-metalation (DoM) is another strategy for functionalizing aromatic rings, where a directing metalation group (DMG) coordinates to the organolithium reagent, guiding deprotonation to an adjacent ortho position. uwindsor.caorganic-chemistry.orgwikipedia.org In this compound, the groups on the dibrominated ring (bromine, benzyl) are not effective DMGs. The methoxy group on the second ring, however, is a moderate DMG and could direct lithiation to its ortho positions on that ring. organic-chemistry.orgharvard.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming carbon-carbon bonds with aryl halides. nih.gov The two bromine atoms on this compound present an opportunity for sequential or selective cross-coupling.

Chemoselectivity in such systems can be achieved by controlling the reaction stoichiometry and conditions. A single, mono-coupled product can be obtained by using one equivalent of the coupling partner (e.g., a boronic acid). Since the two bromine atoms are in similar electronic environments, achieving high selectivity for mono-arylation at one specific site over the other can be challenging and may result in a mixture of the 1-coupled and 3-coupled products, along with some di-coupled byproduct. However, subtle differences in steric hindrance might be exploited to favor one position. nih.gov Subsequent coupling with a different partner can then be performed to generate unsymmetrical products. This sequential approach is a valuable strategy in the synthesis of complex, multi-aryl structures. researchgate.netkochi-tech.ac.jp

The table below illustrates a hypothetical sequential Suzuki-Miyaura coupling reaction, demonstrating the potential for chemoselective functionalization.

| Step | Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Conditions | Major Product |

| 1 | This compound | 1.1 eq. Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 80°C | 1-Bromo-3-phenyl-5-(4-methoxybenzyl)benzene |

| 2 | 1-Bromo-3-phenyl-5-(4-methoxybenzyl)benzene | 1.1 eq. 4-Tolylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 80°C | 1-Phenyl-3-(4-tolyl)-5-(4-methoxybenzyl)benzene |

This table is illustrative of a potential synthetic route and does not represent actual experimental data.

The methoxy group (-OCH₃) is a powerful electron-donating group (EDG) that significantly influences the reactivity of the aromatic ring to which it is attached. lumenlearning.com Its influence is twofold:

Activation by Resonance : The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. issr.edu.kh This resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions. libretexts.orgmsu.edu This makes the ring much more reactive towards electrophiles compared to unsubstituted benzene—often by several orders of magnitude. lumenlearning.commsu.edu

In the context of this compound, the primary impact of the methoxy group is the strong activation of the second, non-brominated aromatic ring. Any electrophilic substitution reaction is highly likely to occur on this ring at the positions ortho to the methoxy group, as the dibrominated ring is strongly deactivated by comparison. nsf.gov This differential reactivity allows for selective functionalization of the molecule.

Steric and Electronic Effects on Reaction Outcomes

Without specific experimental studies on this compound, any discussion of steric and electronic effects remains purely speculative. In theory, the two bromine atoms at the meta positions of the benzene ring would exert a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic aromatic substitution. libretexts.org The bulky nature of the bromine atoms could also provide steric hindrance, influencing the regioselectivity of reactions involving the aromatic ring. nih.gov

The (4-methoxybenzyl) group, in contrast, is an activating group. The methoxy substituent on the benzyl portion is electron-donating through resonance, which would influence reactions at the benzylic position. The interplay between the deactivating dibromo-substituted ring and the activated benzyl moiety would likely lead to complex reactivity, but without experimental data, this remains a hypothesis.

Reaction Kinetics and Thermodynamic Analysis

A thorough analysis of reaction kinetics and thermodynamics requires experimental data obtained through methods such as spectroscopy and calorimetry. Such studies would provide crucial information on reaction rates, activation energies, and the equilibrium position of reactions involving this compound. This data is essential for understanding reaction mechanisms and optimizing reaction conditions. Currently, no such kinetic or thermodynamic data for this specific compound has been reported in the scientific literature.

Elucidation of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to understanding the step-by-step pathway of a chemical reaction. Techniques such as spectroscopy (NMR, IR, etc.) under reaction conditions, as well as computational chemistry, are often employed for this purpose. For this compound, there are no published studies that identify or propose specific intermediates or transition states for any of its potential reactions.

Catalyst Design and Ligand Effects in Metal-Mediated Transformations

Given the presence of two bromine atoms, this compound would be a logical candidate for metal-mediated cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. The design of effective catalysts and the selection of appropriate ligands are critical for the success of these transformations. The electronic and steric properties of the substrate heavily influence the choice of catalyst system. However, the absence of any documented metal-mediated reactions involving this specific compound means that there is no information on catalyst design or ligand effects tailored to its unique structure. While studies on other dibrominated aromatic compounds exist, direct extrapolation of these findings to this compound would not be scientifically rigorous without experimental validation.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies were found that detail the ¹H or ¹³C NMR spectra of 1,3-Dibromo-5-(4-methoxybenzyl)benzene. Therefore, information regarding the complete assignment of chemical shifts and coupling constants using advanced 1D and 2D NMR techniques (such as COSY, HSQC, or HMBC) is unavailable. A conformational analysis based on NMR data has not been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Detailed and assigned Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound have not been published. Without this experimental data, a specific analysis of the vibrational modes corresponding to its functional groups (e.g., C-Br stretches, aromatic C-H stretches, C-O ether stretches, and benzene (B151609) ring vibrations) cannot be accurately reported.

While theoretical calculations could predict these spectroscopic properties, such computational studies for this specific molecule were also not found in the surveyed literature. Writing an article based on speculation or data from related but distinct molecules would be scientifically inaccurate and would not meet the required standard of evidence-based reporting.

Characteristic Vibrational Modes of the Dibromobenzene Moiety

The 1,3-dibromobenzene (B47543) (m-dibromobenzene) portion of the molecule exhibits a complex vibrational spectrum due to the interactions of the bromine substituents with the benzene ring. aip.org A comprehensive spectroscopic study combining FT-IR and Raman techniques with density functional theory (DFT) calculations allows for the consistent assignment of the fundamental vibrational modes. aip.org

The presence of the two bromine atoms on the benzene ring leads to characteristic C-Br stretching and bending vibrations, typically observed in the lower frequency region of the infrared spectrum. The substitution pattern also influences the frequencies of the C-H and C-C vibrations of the aromatic ring. For instance, the C-H out-of-plane bending modes are sensitive to the substitution pattern and provide clear spectral markers. A detailed analysis of 1,3-dibromobenzene has identified numerous fundamental bands. aip.org

Table 1: Selected Fundamental Vibrational Modes of 1,3-Dibromobenzene (Note: This table is based on data for 1,3-dibromobenzene and serves as a reference for the corresponding moiety in the target molecule. Frequencies are in cm⁻¹.) aip.org

| Vibrational Mode Description | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch | 3075 | 3065 |

| Ring C-C Stretch | 1570 | 1565 |

| Ring C-C Stretch | 1458 | 1459 |

| C-H in-plane bend | 1089 | 1090 |

| Ring Breathing | 1000 | 1001 |

| C-Br Stretch | 775 | 776 |

| C-H out-of-plane bend | 670 | 671 |

This interactive table provides a summary of key vibrational frequencies for the 1,3-dibromobenzene moiety.

Spectroscopic Signatures of the Methoxybenzyl Group

The 4-methoxybenzyl group, often abbreviated as PMB, has distinct spectroscopic features that are readily identifiable. The methoxy (B1213986) group (-OCH₃) and the para-substituted benzene ring contribute characteristic signals in both vibrational and nuclear magnetic resonance (NMR) spectra. clockss.orgnih.gov

In infrared spectroscopy, the methoxy group is characterized by a strong C-O stretching vibration. The C-H stretching vibrations of the methyl group are also prominent. The para-substituted aromatic ring displays specific out-of-plane bending vibrations. In ¹H NMR spectroscopy, the methoxy group protons typically appear as a sharp singlet, while the protons of the benzyl (B1604629) methylene (B1212753) bridge also produce a singlet. The aromatic protons of the para-substituted ring give rise to a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. clockss.org

Table 2: Characteristic Spectroscopic Data for the 4-Methoxybenzyl Group

| Spectroscopic Technique | Feature | Typical Chemical Shift / Frequency |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.8 ppm (singlet) |

| ¹H NMR | Benzylic Protons (-CH₂-) | ~5.0-5.1 ppm (singlet) |

| ¹H NMR | Aromatic Protons (ortho to -OCH₃) | ~7.2-7.3 ppm (doublet) |

| ¹H NMR | Aromatic Protons (meta to -OCH₃) | ~6.8-6.9 ppm (doublet) |

| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~55 ppm |

| IR Spectroscopy | Asymmetric C-H Stretch (in -CH₃) | ~2950 cm⁻¹ |

| IR Spectroscopy | Symmetric C-H Stretch (in -CH₃) | ~2835 cm⁻¹ |

| IR Spectroscopy | Aromatic C-O Stretch | ~1250 cm⁻¹ (strong) |

This interactive table summarizes the key spectroscopic signatures associated with the 4-methoxybenzyl functional group.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, HRMS would confirm the molecular formula, C₁₄H₁₂Br₂O. The fragmentation in the mass spectrometer is typically induced by techniques like electron ionization (EI) or collision-induced dissociation (CID).

The fragmentation pathway of this molecule is expected to be dominated by cleavages at the weakest bonds and the formation of stable carbocations. Key fragmentation processes would likely include:

Benzylic Cleavage: The bond between the methylene bridge and the dibromobenzene ring is a likely point of initial cleavage. This would lead to the formation of a stable 4-methoxybenzyl cation (m/z 121), a very common and abundant fragment for compounds containing this moiety. The other fragment would be the 1,3-dibromobenzyl radical.

Loss of Methoxy Group: The 4-methoxybenzyl cation (m/z 121) can undergo further fragmentation. A common pathway for methoxy-containing aromatic compounds is the loss of a methyl radical (•CH₃) to form a phenoxy-type cation, or the loss of formaldehyde (B43269) (CH₂O). nih.gov

Fragmentation of the Dibromobenzene Moiety: The molecular ion may also fragment through the loss of one or both bromine atoms. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic isotopic patterns for all bromine-containing fragments, aiding in their identification.

A plausible fragmentation pathway would start with the molecular ion [M]⁺• at m/z 356 (calculated for ⁷⁹Br₂). The most prominent fragmentation would be the alpha-cleavage of the C-C bond between the two rings to produce the resonance-stabilized 4-methoxybenzyl cation.

Table 3: Plausible Mass Fragments of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Plausible Origin |

| 356 | [C₁₄H₁₂Br₂O]⁺• | Molecular Ion |

| 235 | [C₇H₅Br₂]⁺ | Loss of •C₇H₇O (methoxybenzyl radical) |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage, formation of 4-methoxybenzyl cation |

| 106 | [C₇H₆O]⁺ | [C₈H₉O]⁺ - •CH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of [C₈H₉O]⁺ |

| 77 | [C₆H₅]⁺ | Loss of Br from [C₆H₅Br]⁺• |

This interactive table outlines the expected major fragments and their mass-to-charge ratios in the mass spectrum of the target compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a powerful computational methodology used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can predict molecular geometries, orbital energies, and various other chemical properties with a high degree of accuracy. For the analyses discussed below, methods like the B3LYP functional combined with basis sets such as 6-31G are commonly employed. researchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1,3-Dibromo-5-(4-methoxybenzyl)benzene, the key structural features include the bond lengths and angles of the two benzene (B151609) rings, the bromine substituents, the methoxy (B1213986) group, and the connecting methylene (B1212753) (-CH2-) bridge.

Analysis of closely related crystal structures, such as 1,3-dibromo-5-(dibromomethyl)benzene, reveals that the benzene ring largely maintains its planar geometry. researchgate.net The C-Br bond lengths are expected to be in the typical range for bromoarenes. The presence of bulky bromine atoms ortho to the benzyl (B1604629) group may cause minor distortions in the bond angles of the dibrominated ring to minimize steric hindrance.

Conformational analysis is crucial for understanding the molecule's flexibility, which is primarily centered around the rotation of the two single bonds of the methylene bridge. The dihedral angles between the two aromatic rings are defining conformational parameters. The molecule can adopt various conformers by rotating the 4-methoxybenzyl and 1,3-dibromophenyl groups relative to each other. The most stable conformer would be the one that minimizes steric repulsion between the rings while potentially maximizing favorable, albeit weak, intramolecular interactions.

Table 1: Predicted Geometrical Parameters (based on analogous structures) This table presents expected values for key geometric parameters based on data from similar compounds.

| Parameter | Expected Value | Reference Compound(s) |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Substituted Bromobenzenes nih.gov |

| C-C (Aromatic) Bond Length | ~1.39 Å | General Benzene Derivatives researchgate.net |

| C-O (Methoxy) Bond Length | ~1.36 Å | Methoxybenzene Derivatives |

| C-C-C (Ring) Bond Angle | ~120° | General Benzene Derivatives researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.

In this compound, the HOMO is expected to be primarily localized on the electron-rich 4-methoxybenzyl ring. The electron-donating methoxy group increases the electron density of this ring system, raising the energy of its π-orbitals. Conversely, the LUMO is anticipated to be centered on the 1,3-dibromobenzene (B47543) ring, as the electronegative bromine atoms withdraw electron density, lowering the energy of its π* anti-bonding orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

Table 2: Representative Frontier Orbital Energies from an Analogous Compound (1,3-dibromo-5-chlorobenzene) Data calculated at the B3LYP/6-31G level. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.21 |

| Energy Gap (ΔE) | 5.64 |

Natural Bond Orbital (NBO) analysis provides insight into intramolecular bonding and orbital interactions. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule.

For this compound, key hyperconjugative interactions would include:

Delocalization from the lone pairs of the methoxy oxygen (n(O)) to the anti-bonding π* orbitals of the adjacent benzene ring. This interaction contributes to the electron-donating nature of the methoxy group.

Delocalization from the lone pairs of the bromine atoms (n(Br)) to the π* orbitals of the dibrominated ring.

These charge-transfer interactions are fundamental to the molecule's stability and electronic properties. researchgate.net

Table 3: Predicted NBO Interactions and Stabilization Energies (E(2)) Based on Analogues This table illustrates the types of stabilizing interactions expected within the molecule. researchgate.net

| Donor NBO | Acceptor NBO | Interaction Type | Expected E(2) (kcal/mol) |

|---|---|---|---|

| n(O) | π(C-C)ring | Lone Pair -> Antibonding π | High |

| n(Br) | π(C-C)ring | Lone Pair -> Antibonding π | Moderate |

| π(C-C)ring1 | π*(C-C)ring2 | π -> Antibonding π | Low to Moderate |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack.

For this compound, the MEP map is expected to show:

Negative Potential: Concentrated around the oxygen atom of the methoxy group and, to a lesser extent, the bromine atoms due to their electronegativity and lone pairs of electrons. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential: Located around the hydrogen atoms, particularly those on the aromatic rings.

Neutral/Intermediate Potential: The carbon framework of the benzene rings would show intermediate potential (green).

The MEP map would clearly indicate that the 4-methoxybenzyl ring is more activated toward electrophilic substitution compared to the deactivated 1,3-dibromobenzene ring. researchgate.net

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry is an indispensable tool for mapping out potential reaction pathways and identifying the high-energy transition states that connect reactants, intermediates, and products. nih.gov Even without specific studies on this compound, the methodology for predicting its reactivity can be described.

For a reaction such as electrophilic aromatic substitution, DFT calculations can be used to model the entire reaction coordinate. Researchers would first identify the possible sites of attack on both aromatic rings. Then, for each potential pathway, they would compute the geometries and energies of the reactant, the sigma complex (intermediate), and the product. Crucially, computational algorithms are used to locate the transition state structure for each step. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate.

By comparing the activation energies for substitution at different positions (e.g., ortho to the methoxy group vs. a position on the dibrominated ring), a clear prediction of the reaction's regioselectivity can be made. These simulations provide a molecular-level understanding of why certain products are favored over others, guiding synthetic efforts. sciencedaily.com

Prediction of Activation Energies and Rate-Determining Steps

Computational quantum chemistry methods, such as Density Functional Theory (DFT), would be instrumental in predicting the activation energies for reactions involving this compound. By modeling the reaction pathways, transition states can be located, and their energies calculated. The difference in energy between the reactants and the transition state provides the activation energy barrier.

Identifying the highest energy barrier among all the steps in a proposed reaction mechanism allows for the determination of the rate-determining step. This information is crucial for understanding the kinetics of reactions such as nucleophilic substitution at the benzylic position or on the aromatic ring.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Calculated Activation Energy (kJ/mol) | Rate-Determining |

| Step 1 | TS1 | Data not available | Data not available |

| Step 2 | TS2 | Data not available | Data not available |

| Step 3 | TS3 | Data not available | Data not available |

This table is illustrative. Specific values would require dedicated computational studies.

Analysis of Aromaticity and Electronic Properties

The aromaticity of the benzene ring in this compound can be quantified using several computational indices. The Nucleus-Independent Chemical Shift (NICS) is a common method, where a negative value inside the ring indicates aromatic character. Other measures include the Aromatic Stabilization Energy (ASE), which quantifies the extra stability gained from cyclic delocalization of π-electrons.

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO gap, for instance, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| NICS(0) | Data not available |

| NICS(1) | Data not available |

This table is illustrative. Specific values would require dedicated computational studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or in the solid state. These simulations model the movement of atoms and molecules over time, governed by a force field.

MD simulations can be used to study conformational changes, such as the rotation around the single bond connecting the benzyl group to the benzene ring. It can also be used to understand intermolecular interactions, such as π-stacking or halogen bonding, which can influence the bulk properties of the material. By simulating the molecule in a solvent box, properties like the radial distribution function can be calculated to understand solvation effects.

Table 3: Potential Insights from MD Simulations of this compound

| Simulation Type | Information Gained |

| NVT Ensemble (in vacuo) | Conformational flexibility, torsional barriers |

| NPT Ensemble (in solvent) | Solvation structure, diffusion coefficient |

| Solid-state simulation | Crystal packing, intermolecular interactions |

This table is illustrative. Specific insights would require dedicated computational studies.

Insufficient Information Found for "this compound"

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," it has been determined that there is insufficient specific information available to generate the requested article on its applications in advanced organic synthesis and materials science.

The executed searches aimed to gather detailed research findings on its role as a versatile building block, its use as a precursor for various complex molecules, and its contributions to polymer and materials chemistry. Specifically, information was sought on its application in the synthesis of oligophenyl and polyphenylene derivatives, bridged biphenyls, and polyaromatic compounds. Further queries were made to uncover its use in the creation of novel scaffolds with tunable properties, its function as a monomer in polymerization, and its potential as a scaffold for optoelectronic materials, including Thermally Activated Delayed Fluorescence (TADF) compounds.

Despite these targeted efforts, the search results did not yield specific studies or detailed data focused on "this compound" for the outlined applications. The available literature predominantly discusses other related dibromo-benzene derivatives, and any direct mention of the subject compound is limited to supplier listings without experimental details or application-specific information. Consequently, it is not possible to construct a scientifically accurate and thorough article that adheres to the strict confines of the provided outline for this particular chemical compound.

Applications in Advanced Organic Synthesis and Materials Science

Contributions to Polymer and Materials Chemistry

Design of Supramolecular Assemblies

Extensive literature searches did not yield specific studies detailing the use of 1,3-Dibromo-5-(4-methoxybenzyl)benzene in the design and synthesis of supramolecular assemblies. While the molecular architecture of this compound, featuring bromine atoms capable of halogen bonding and a π-rich aromatic system, suggests its potential as a versatile building block in supramolecular chemistry, no dedicated research on its self-assembly or host-guest chemistry has been published. The potential for this compound to form intricate, ordered structures through non-covalent interactions remains an unexplored area of research.

Future investigations could explore how the interplay of halogen bonding, π-π stacking, and dipole-dipole interactions involving the methoxy (B1213986) group could be harnessed to construct novel supramolecular architectures such as liquid crystals, gels, or crystalline co-crystals. The specific stereoelectronic properties conferred by the 4-methoxybenzyl group could offer unique opportunities for designing functional materials with tailored optical or electronic properties.

Development of Functionalized Organic Frameworks

There is currently a notable absence of published research demonstrating the application of this compound as a linker or building block in the development of functionalized organic frameworks, including covalent organic frameworks (COFs), metal-organic frameworks (MOFs), or porous organic polymers (POPs).

Future Research Directions and Challenges

Development of Highly Regioselective and Stereoselective Synthetic Pathways

A significant challenge in the synthesis of derivatives of 1,3-Dibromo-5-(4-methoxybenzyl)benzene lies in achieving high regioselectivity. The two bromine atoms are chemically distinct, and controlling which one reacts is a key challenge. Future research will likely focus on developing synthetic methods that can selectively functionalize one bromine atom over the other. This could be achieved through the use of sterically demanding catalysts or directing groups that favor reaction at a specific site.

For instance, in the synthesis of polysubstituted benzenes, the order of substituent introduction is crucial for achieving the desired regiochemistry. The directing effects of the existing substituents (bromo and methoxybenzyl groups) will influence the position of incoming electrophiles or the reactivity in cross-coupling reactions. A retrosynthetic analysis, considering the directing effects of each group, is essential for designing a successful synthesis. libretexts.org

Furthermore, if the synthetic pathway involves the creation of new chiral centers, the development of stereoselective methods will be paramount. While the parent molecule is achiral, many of its potential derivatives could possess stereogenic centers. Future work in this area could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

A summary of regioselective bromination strategies for activated aromatic compounds, which could be adapted for the synthesis of precursors to the title compound, is presented in Table 1.

Table 1: Examples of Regioselective Bromination of Activated Aromatic Compounds

| Substrate | Brominating Agent | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Anisole | HBr/O₂ | [C₄Py]NO₃ | 4-Bromoanisole | nih.gov |

| Phenol | NaBr/AcOH/O₂ | [C₄Py]NO₃ | 2,4-Dibromophenol | nih.gov |

| Toluene | Br₂ | Hierarchical H-beta Zeolite | o-Bromotoluene, p-Bromotoluene | mdpi.com |

Exploration of Novel Catalytic Systems for Efficient Transformations

The bromine atoms on the benzene (B151609) ring of this compound are ideal handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. A key area of future research will be the development of novel catalytic systems that can efficiently and selectively facilitate these transformations. This includes the design of new ligands that can tune the reactivity and selectivity of the metal center, as well as the exploration of catalysts based on earth-abundant and less toxic metals as alternatives to palladium. arkat-usa.org

For example, palladium-catalyzed cross-coupling reactions have been successfully employed for the selective C(sp²)-Br bond activation in the presence of a C(sp³)-Cl bond in molecules like o-(or m-, or p-) chloromethyl bromobenzene (B47551). nih.gov This suggests that selective coupling at one of the bromine atoms in this compound is feasible with the right choice of catalyst and reaction conditions.

Future investigations could also explore dual catalytic systems, where two different catalysts work in concert to promote a cascade of reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.

Table 2 provides examples of palladium-catalyzed cross-coupling reactions of aryl bromides, which are relevant to the potential transformations of this compound.

Table 2: Catalytic Systems for Cross-Coupling Reactions of Aryl Bromides

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-benzimidazole complex/KOH | 4-Acetylbiphenyl | arkat-usa.org |

| Heck | 4-Bromoanisole | Styrene | Pd(OAc)₂/P(o-tol)₃/Et₃N | 4-Methoxystilbene | arkat-usa.org |

| Sonogashira | Aryl bromides | Terminal alkynes | PdCl₂(PPh₃)₂/CuI/Et₃N | Aryl-substituted alkynes | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.netuc.pt Future research on this compound and its derivatives will likely involve the development of flow-based synthetic routes. This could be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Automated synthesis platforms, which combine flow chemistry with robotics and real-time reaction monitoring, could be employed to rapidly screen a wide range of reaction conditions and to synthesize libraries of derivatives for biological or materials science applications. youtube.com The use of reagent cartridges in automated systems can simplify the experimental setup and improve reproducibility. youtube.com

The in-situ generation of hazardous reagents, such as molecular bromine from the reaction of an oxidant with HBr in a flow system, is a promising strategy for improving the safety and sustainability of bromination reactions. nih.gov This approach avoids the storage and handling of toxic and corrosive reagents. nih.gov

Advanced Computational Design for Predictive Synthesis and Property Tuning

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. Future research on this compound will undoubtedly benefit from the application of advanced computational methods. Density Functional Theory (DFT) calculations can be used to predict the electronic properties of the molecule and its derivatives, which can in turn be correlated with their reactivity and potential applications. nih.gov

For example, computational studies on polybrominated diphenyl ethers have shown that the electronic properties are highly dependent on the bromination pattern. nih.gov Similar studies on derivatives of this compound could provide valuable insights into how the position and nature of substituents affect the molecule's properties. This predictive power can guide the design of new molecules with tailored electronic and optical properties for specific applications.

Furthermore, computational tools can be used to model reaction pathways and to predict the regioselectivity and stereoselectivity of different synthetic routes, thereby accelerating the development of new and efficient synthetic methods.

Expanded Utility in Emerging Fields of Organic Materials

The unique structure of this compound makes it an attractive building block for the synthesis of novel organic materials. The two bromine atoms provide points for polymerization or for the attachment of functional groups that can impart specific properties, such as fluorescence or charge-transport capabilities.

Future research in this area could focus on the synthesis of polymers and dendrimers incorporating the 1,3-dibromo-5-(benzyl)benzene core. The properties of these materials could be tuned by varying the nature of the linking groups and the terminal functionalities. The relationship between the molecular structure and the macroscopic properties of these materials will be a key area of investigation. mdpi.com

For instance, the introduction of bromine atoms into organic molecules can significantly alter their electronic and optoelectronic properties. researchgate.net By strategically incorporating this compound into larger molecular frameworks, it may be possible to create new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sustainable and Cost-Effective Production Methodologies

The development of sustainable and cost-effective methods for the synthesis of this compound and its derivatives is a critical challenge. Traditional bromination methods often use hazardous reagents like molecular bromine and chlorinated solvents. researchgate.net Future research will focus on developing greener alternatives, such as the use of aerobic bromination with HBr or NaBr as the bromine source. nih.govacs.org

Similarly, the benzylation step in the synthesis of the parent compound could be made more sustainable by using benzyl (B1604629) alcohol in place of benzyl halides, and by employing heterogeneous catalysts that can be easily recovered and reused. mdpi.com The use of phosphonic acid as a mediator for the benzylation of arenes with benzyl halides offers a metal-free and environmentally friendly alternative. rsc.org

Q & A

Q. What are the most reliable synthetic routes for preparing 1,3-dibromo-5-(4-methoxybenzyl)benzene, and how do reaction conditions influence yield?

The compound can be synthesized via electrophilic aromatic substitution or Ullmann coupling . A common method involves bromination of 5-(4-methoxybenzyl)benzene using under controlled conditions (e.g., solvent-free ball milling or in acetonitrile) . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve regioselectivity.

- Catalyst : Palladium-based catalysts enhance coupling efficiency in Ullmann reactions .

- Temperature : Reactions at 60–80°C minimize side products like polybrominated derivatives.

Table 1: Yield comparison under varying conditions

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | None | 25 | 65 |

| DMF | Pd(OAc)₂ | 80 | 88 |

| Solvent-free | NBS | 60 | 72 |

Q. How can researchers characterize this compound to confirm purity and structure?

A multi-technique approach is recommended:

- NMR Spectroscopy : and NMR identify methoxy (-OCH₃) and benzyl protons (δ 3.8–4.2 ppm and δ 6.8–7.4 ppm, respectively) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 370.9 (C₁₄H₁₁Br₂O).

- Elemental Analysis : Br content should match theoretical values (43.2% Br by weight).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Advanced Research Questions

Q. What strategies address contradictions in reported regioselectivity during bromination of aryl methoxybenzyl derivatives?

Discrepancies in regioselectivity often arise from competing steric and electronic effects. For example:

- Electronic effects : The methoxy group directs bromination to para positions, but steric hindrance from the benzyl group can shift reactivity to meta sites .

- Reaction monitoring : Use TLC or in situ NMR to track intermediate formation and adjust conditions (e.g., lower temperature or reduced NBS stoichiometry) .

Q. How can researchers resolve conflicting biological activity data for brominated aryl methoxybenzyl compounds?

Contradictions in biological assays (e.g., antimicrobial vs. cytotoxic activity) may stem from:

- Purity issues : Impurities like residual Pd catalysts or solvents (e.g., DMF) can skew results. Purify via column chromatography or recrystallization .

- Assay conditions : Optimize cell culture media (pH, serum content) to avoid false positives. For example, acidic conditions may degrade the compound, altering activity .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The bromine atoms at positions 1 and 3 show higher electrophilicity (LUMO energy ≈ -1.8 eV) .

- Molecular docking : Simulate interactions with Pd catalysts to optimize ligand design (e.g., bulky phosphine ligands reduce steric clashes) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. What are the implications of the compound’s electronic properties for designing photophysical studies?

The electron-rich methoxy and bromine groups enable:

- UV-Vis absorption : Strong absorbance at 270–290 nm (π→π* transitions).

- Fluorescence quenching : Bromine’s heavy atom effect reduces quantum yield, making it suitable as a quencher in FRET assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.